5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one class, characterized by a bicyclic structure with a lactam ring. Its IUPAC name reflects key substituents:
- 5-Chloro: A chlorine atom at position 5 of the indole ring, likely enhancing electron withdrawal and influencing binding affinity.
- 3-Hydroxy and 3-(2-Oxopropyl): A hydroxyl group and a ketone-bearing propyl chain at position 3, contributing to hydrogen bonding and metabolic stability.
- 1-[3-(3-Methylphenoxy)Propyl]: A phenoxypropyl side chain with a methyl group at the meta position on the aromatic ring, impacting lipophilicity and steric interactions .
The compound’s molecular formula is C₂₂H₂₃ClNO₄ (calculated molecular weight: 400.87 g/mol).
Properties
IUPAC Name |
5-chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-14-5-3-6-17(11-14)27-10-4-9-23-19-8-7-16(22)12-18(19)21(26,20(23)25)13-15(2)24/h3,5-8,11-12,26H,4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJNACEORLFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Research indicates that it exhibits antiproliferative effects against different cancer cell lines by inhibiting key signaling pathways.
Key Findings
-
Antiproliferative Activity :
- The compound has shown significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 47 nM , indicating potent activity compared to standard treatments like erlotinib (GI50 = 33 nM) .
-
Enzyme Inhibition :
- Inhibition of the Epidermal Growth Factor Receptor (EGFR) is a critical mechanism through which this compound exerts its effects. The IC50 values for inhibiting wild-type EGFR ranged from 68 nM to 85 nM , while for the T790M mutant variant, it was found to be as low as 9.5 nM , showcasing superior efficacy compared to osimertinib (IC50 = 8 nM) .
Table 1: Antiproliferative Activity of the Compound
| Compound | Cell Line | GI50 (nM) | Reference Compound | Reference GI50 (nM) |
|---|---|---|---|---|
| 5-Chloro Compound | A549 (Lung) | 29 | Erlotinib | 33 |
| 5-Chloro Compound | HCT116 (Colon) | 47 | Erlotinib | 33 |
| 5-Chloro Compound | MCF7 (Breast) | - | - | - |
| 5-Chloro Compound | PC3 (Prostate) | - | - | - |
Table 2: EGFR Inhibition Profile
| Variant | IC50 (nM) | Comparison Compound | IC50 (nM) |
|---|---|---|---|
| EGFR Wild Type | 68-85 | Erlotinib | 80 |
| EGFR T790M | 9.5 | Osimertinib | 8 |
Case Studies and Research Findings
Research has highlighted several case studies where this compound was evaluated for its biological activity:
- Caspase Activation :
- Bcl-2 and Bax Regulation :
Pharmacokinetics and Safety Profile
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that the compound possesses favorable pharmacokinetic properties, indicating good absorption and distribution potential within biological systems. These findings are crucial for future development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the indol-2-one core but differ in substituents, enabling comparisons of structure-property relationships:
Substituent Variations at Position 5
Key Findings :
- Chlorine at position 5 (target compound) may improve binding to hydrophobic pockets compared to methyl .
- Removal of the 3-hydroxy and 2-oxopropyl groups (e.g., ) simplifies the structure but eliminates hydrogen-bonding motifs.
Substituent Variations at Position 3
Key Findings :
- The 2-oxopropyl group in the target compound offers conformational flexibility, while rigid aromatic substituents (e.g., benzodioxol in ) may restrict rotation but improve π-π stacking.
Substituent Variations at Position 1
Key Findings :
- The 3-methylphenoxypropyl chain in the target compound provides moderate steric bulk compared to phenyl- or dimethoxyphenyl-containing analogs ().
- Ethyl or propyl chains () reduce synthetic complexity but may decrease target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
